molecular formula C11H12N2O3 B15448598 5-Ethoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 62482-25-1

5-Ethoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B15448598
CAS No.: 62482-25-1
M. Wt: 220.22 g/mol
InChI Key: UVTIVZVIPCXDLS-UHFFFAOYSA-N
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Description

5-Ethoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound built around the 1,3,4-oxadiazol-2(3H)-one scaffold, a heterocyclic structure of significant interest in modern medicinal and synthetic chemistry . As a derivative of this privileged structure, it serves as a key synthetic intermediate for researchers developing novel bioactive molecules. Compounds featuring the 1,3,4-oxadiazole core have demonstrated a broad spectrum of pharmacological activities in research settings, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties . The 1,3,4-oxadiazole ring is particularly valued as a bioisostere for carboxylic acids, esters, and carboxamides, allowing chemists to fine-tune the physicochemical properties of drug candidates to potentially improve metabolic stability and bioavailability . This specific derivative, featuring a 2-methylphenyl group at the N-3 position and an ethoxy substituent at the C-5 position, is of high value for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore the effects of aromatic and alkoxy substitutions on biological activity and physicochemical parameters. It is strictly for use in scientific research and industrial applications, such as in the synthesis of more complex heterocyclic systems or as a building block in pharmaceutical development. Safety and Handling: Based on the safety profile of closely related 5-methyl-1,3,4-oxadiazol-2(3H)-one compounds, this material is expected to require careful handling. Potential hazards may include skin irritation, serious eye irritation, and harmful effects if swallowed or inhaled . Researchers should consult the Safety Data Sheet (SDS) prior to use and conduct all operations wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and impervious clothing . Handling should occur in a well-ventilated place, and measures should be taken to avoid dust formation and inhalation . Disclaimer: This product is intended for research and scientific purposes only. It is not intended for diagnostic, therapeutic, or any personal use. The information presented here is for informational purposes and is not intended to be a substitute for professional advice.

Properties

CAS No.

62482-25-1

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5-ethoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C11H12N2O3/c1-3-15-10-12-13(11(14)16-10)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3

InChI Key

UVTIVZVIPCXDLS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C(=O)O1)C2=CC=CC=C2C

Origin of Product

United States

Biological Activity

5-Ethoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3O3C_{11}H_{13}N_{3}O_{3}. The compound features an ethoxy group and a 2-methylphenyl moiety attached to the oxadiazole ring, contributing to its biological properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 64 µg/mL, with some derivatives outperforming established antibiotics like gatifloxacin and oxacillin in specific strains like MRSA .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDTBD
Compound 6c1MRSA (3167 and 3506)
Compound 316E. coli (1924)

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays have shown that certain derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7), acute lymphoblastic leukemia (CEM-13), and melanoma (MEL-8). Specifically, derivatives similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity of Oxadiazole Derivatives

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Doxorubicin10.38MCF-7
Compound 5a0.12–2.78A549

The mechanism by which oxadiazole derivatives exert their biological effects often involves the induction of apoptosis through the activation of caspases and modulation of p53 expression levels. Flow cytometry analysis has revealed that these compounds can significantly increase apoptotic markers in cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings. For instance:

  • Study on Antimicrobial Resistance : A recent study evaluated the resistance patterns of bacterial strains against various oxadiazole derivatives. The results indicated a significant reduction in resistance when treated with these compounds compared to traditional antibiotics.
  • Clinical Trials for Cancer Treatment : Preliminary trials involving oxadiazole derivatives demonstrated promising results in reducing tumor size in animal models of breast cancer.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, biological activities, and findings from the literature:

Compound Name Substituents Biological Activity Key Findings References
5-Ethoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one 5-ethoxy, 3-(2-methylphenyl) Inferred: Enzyme inhibition? Structural similarity to FAAH inhibitors and Nrf2 activators; substituents may influence lipophilicity.
5-Phenoxy-3-phenyl-1,3,4-oxadiazol-2(3H)-one 5-phenoxy, 3-phenyl FAAH inhibition Demonstrated in vivo FAAH inhibition in mice (30 mg/kg dose); solubility data available .
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one (Compound 51) 5-ethoxy, 3-(3-nitrophenyl) Synthetic intermediate Characterized by NMR and MS; nitro group may reduce solubility vs. methyl .
Metoxadiazone 5-methoxy, 3-(2-methoxyphenyl) Agrochemical applications Structural similarity suggests potential pesticidal/antifungal uses .
5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one 5-H, 3-(2-aminophenyl) Structural studies Planar geometry with minimal pyramidalization of the amino group .
5-Alkyl-1,3,4-oxadiazol-2(3H)-ones (e.g., 5-hexyl) 5-alkyl (e.g., hexyl) Hydrolysis studies Hydrolysis yields hydrazides of β-amino acids; alkyl chains enhance lipophilicity .
5-[2-(5-Methoxyindol-3-yl)ethenyl]-1,3,4-oxadiazol-2-one 5-indolyl ethenyl Nrf2/Keap1 pathway activation Neuroprotective effects via Keap1 binding; methoxy group critical for activity .
5-Phenyl derivatives (e.g., 23ff, 32) 5-aryl (e.g., bromo-trifluoromethylphenyl) Notum carboxylesterase inhibition Potent enzyme inhibitors (IC50 < 1 µM); electron-withdrawing groups enhance activity .

Substituent Effects on Physicochemical Properties

  • Ethoxy vs.
  • 2-Methylphenyl vs. Nitrophenyl : The 2-methylphenyl group (electron-donating) contrasts with 3-nitrophenyl (electron-withdrawing) in Compound 51. Methyl groups typically enhance metabolic stability, while nitro groups may increase reactivity and reduce solubility .
  • Aromatic vs. Alkyl Substituents : 5-Alkyl derivatives (e.g., 5-hexyl) exhibit higher lipophilicity than aromatic analogs, influencing their pharmacokinetic profiles .

Structural and Conformational Insights

  • Planarity and Hybridization: The 2-methylphenyl group in the target compound likely maintains planarity with the oxadiazolone core, similar to 5-(2-aminophenyl)-analogs, where substituents minimally disrupt the trigonal geometry of the N3 atom .
  • Solubility Trends: Aqueous solubility data for FAAH inhibitors (Table 1 in ) indicate that polar substituents (e.g., hydroxyl, amino) improve solubility, while alkyl/aryl groups reduce it.

Q & A

Q. What are the most reliable synthetic routes for 5-Ethoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclization of substituted hydrazides using a carbon dioxide route (CDR) under basic conditions. For example, hydrazides derived from 2-methylbenzoic acid derivatives can be treated with CO₂ in ethanol, yielding oxadiazolones in high purity (89–97%) . Key parameters include:

  • Temperature : Maintain 50–60°C during cyclization to ensure complete ring closure .
  • Base Selection : Use triethylamine or K₂CO₃ to deprotonate intermediates and facilitate CO₂ insertion .
  • Workup : Neutralization with dilute HCl precipitates the product, which can be recrystallized from ethanol for higher purity .

Q. How can the structural identity of the compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : Analyze the 1H^1H NMR spectrum for characteristic signals:
    • Ethoxy group: δ 1.35–1.45 (t, 3H, CH₃), δ 4.25–4.40 (q, 2H, OCH₂) .
    • 2-Methylphenyl substituent: δ 2.55 (s, 3H, CH₃), δ 7.20–7.50 (m, aromatic H) .
  • X-ray Crystallography : Resolve the crystal structure to confirm the oxadiazolone ring geometry. For analogous compounds, dihedral angles between the oxadiazolone and aryl rings range from 65–75°, indicating moderate conjugation .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition : Test against targets like monoamine oxidase B (MAO-B) using fluorometric assays with kynuramine as a substrate. IC₅₀ values for similar oxadiazolones are in the nanomolar range (e.g., 1.4–4.6 nM) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. Compare results with positive controls like doxorubicin .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with MAO-B (PDB: 2V5Z). Key interactions include:
    • Hydrogen bonding between the oxadiazolone carbonyl and FAD cofactor.
    • π-π stacking of the 2-methylphenyl group with Tyr398 .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity trends. For example, electron-withdrawing groups on the aryl ring enhance MAO-B inhibition .

Q. How can conflicting data on solubility and reactivity be resolved when scaling up synthesis?

Methodological Answer:

  • Solubility Optimization : Use Hansen solubility parameters (HSPs) to select solvents. For oxadiazolones, dimethylacetamide (DMA) or DMSO often improve solubility (>50 mg/mL) compared to ethanol (<10 mg/mL) .
  • Reactivity Conflicts : If cyclization yields drop at larger scales, employ flow chemistry to maintain consistent temperature and mixing. For example, a microreactor setup at 60°C improves yield reproducibility (±2%) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in oxadiazolone derivatives?

Methodological Answer:

  • Analog Synthesis : Systematically vary substituents on the aryl and ethoxy groups. For example:
    • Replace the 2-methylphenyl group with 3-trifluoromethylphenyl to assess steric/electronic effects.
    • Modify the ethoxy group to isopropoxy for lipophilicity studies .
  • Biological Profiling : Screen analogs against multiple targets (e.g., Notum carboxylesterase, QR2) to identify polypharmacological potential .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the oxadiazolone ring?

Methodological Answer:

  • X-ray Diffraction : Analyze bond lengths in the oxadiazolone ring. A carbonyl bond length of ~1.21 Å confirms the lactam form (C=O) rather than the lactim tautomer (N–O) .
  • Theoretical Calculations : Perform DFT studies (B3LYP/6-311+G**) to compare tautomer energies. The lactam form is typically more stable by 5–10 kcal/mol .

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